molecular formula C9H10O3 B8520496 2-Acetonyloxyphenol

2-Acetonyloxyphenol

Cat. No.: B8520496
M. Wt: 166.17 g/mol
InChI Key: VIBQWVKMUXRSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: The following is a generic product description template. Specific chemical properties, research applications, and safety information for 2-Acetonyloxyphenol could not be verified through current search results. Researchers are strongly advised to consult specialized chemical databases and safety resources (e.g., supplier SDS, PubChem) for accurate, detailed information before use. 2-Acetonyloxyphenol is a chemical compound of interest in organic synthesis and phytochemical research. As a phenolic derivative, it may serve as a key intermediate or precursor in the development of more complex molecules. Related phenolic compounds, such as 2-methoxyphenol (guaiacol), are known for their roles as flavorants, fragrances, and chemical intermediates . Furthermore, some phenolic compounds have been investigated for their phytotoxic (plant-growth inhibiting) activity, showing potential as leads for natural herbicide development . The precise mechanism of action, specific research value, and full application spectrum for 2-Acetonyloxyphenol require further scientific characterization. This product is intended for laboratory and research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(2-hydroxyphenoxy)propan-2-one

InChI

InChI=1S/C9H10O3/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,11H,6H2,1H3

InChI Key

VIBQWVKMUXRSOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=CC=C1O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Guaiacol and Its Derivatives: From Natural Occurrence to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of guaiacol (2-methoxyphenol), a pivotal phenolic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. Given the ambiguity surrounding "2-Acetonyloxyphenol" and the lack of its documentation in scientific literature, this guide focuses on the closely related and extensively studied guaiacol. We will delve into its discovery, natural origins, synthetic methodologies, and diverse biological activities, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to Guaiacol: A Versatile Phenolic Building Block

Guaiacol is a naturally occurring organic compound with the chemical formula C₇H₈O₂.[1] Structurally, it is the monomethyl ether of catechol, where a methoxy group is attached to the phenol ring at the ortho position.[2] This arrangement imparts unique chemical properties that make it a valuable precursor for the synthesis of a wide array of compounds.[1][3] Pure guaiacol is a colorless to pale yellow crystalline solid or oily liquid with a characteristic smoky, aromatic odor.[4] It was first isolated in 1826 by Otto Unverdorben.[2]

This guide will explore the multifaceted nature of guaiacol, from its presence in the natural world to its role as a key starting material in industrial synthesis and its intriguing biological and pharmacological properties.

Discovery and Natural Occurrence of Guaiacol

Guaiacol is widely distributed in nature and is a key contributor to the aroma and flavor of many substances.[2] Its discovery is rooted in the study of natural products, and it continues to be identified in various biological sources.

Natural Sources

Guaiacol is a primary product of the pyrolysis of lignin, a complex polymer that provides structural support to plants.[2][5] This is why it is prominently found in wood smoke and contributes to the characteristic flavor of smoked foods, whiskey, and roasted coffee.[2][6]

Beyond its pyrolytic origins, guaiacol is also biosynthesized by a variety of organisms. It is a natural constituent of several plants and their essential oils, including:

  • Guaiacum resin: The resin from which it was first isolated.[7]

  • Wood creosote: A product of wood distillation.[2]

  • Pine root oil: A source for natural guaiacol isolate.[6]

  • Celery seeds, tobacco leaves, orange leaves, and lemon peels: Found in their essential oils.[2]

Biosynthesis

In some organisms, the biosynthesis of guaiacol has been elucidated. For instance, in the hemipteran Leptoglossus phyllopus, guaiacol is biosynthesized from L-tyrosine.[8] In the gut of the desert locust, Schistocerca gregaria, the bacterium Pantoea agglomerans breaks down plant material to produce guaiacol, which is a component of the locusts' aggregation pheromone.[2]

The natural occurrence and biosynthesis of guaiacol underscore its ecological significance and its long-standing presence in the human diet and environment.

Chemical Synthesis of Guaiacol

While guaiacol can be obtained from natural sources, industrial-scale production largely relies on chemical synthesis to ensure a consistent and high-purity supply.[9] Several synthetic routes have been developed, each with its own advantages and considerations.

Industrial Production Methods

The primary industrial methods for guaiacol synthesis include:

  • Methylation of Catechol: This is one of the most common industrial routes, where catechol is methylated using agents like dimethyl sulfate or methyl chloride under basic conditions.[2][9]

  • From Anisole: Anisole can be hydroxylated to produce guaiacol.[9]

  • From o-Nitrophenol: This multi-step synthesis involves the methylation of o-nitrophenol followed by reduction of the nitro group to an amino group, and then diazotization and hydrolysis to yield guaiacol.

A patented method describes the synthesis of guaiacol from catechol and dimethyl carbonate using a phase-transfer catalyst.[4]

Laboratory-Scale Synthesis Protocol

A common laboratory preparation of guaiacol involves the methylation of catechol. The following is a representative protocol:

Reaction: C₆H₄(OH)₂ + (CH₃)₂SO₄ → C₆H₄(OH)(OCH₃) + CH₃HSO₄

Materials:

  • Catechol

  • Dimethyl sulfate

  • Sodium hydroxide

  • Nitrobenzene (as solvent)

  • Sulfuric acid (for acidification)

  • Ether (for extraction)

  • Calcium chloride (for drying)

Procedure:

  • Dissolve catechol in nitrobenzene in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

  • Heat the mixture to 45°C.

  • Add dimethyl sulfate dropwise in portions while maintaining the temperature.

  • Add a 20% solution of sodium hydroxide at a rate that keeps the reaction mixture weakly alkaline (pH 8-9).

  • After the reaction is complete, acidify the mixture with dilute sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layer and ether extracts and treat with 2N sodium hydroxide to extract guaiacol as its sodium salt.

  • Carefully separate the alkaline aqueous layer containing the guaiacol salt.

  • Acidify the alkaline extract with dilute sulfuric acid and extract the liberated guaiacol with ether.

  • Dry the combined ether extracts over calcium chloride.

  • Distill off the ether and purify the residual guaiacol by distillation.[10]

Yield: Approximately 65% of the theoretical yield.[10]

Diagram of Guaiacol Synthesis from Catechol

Guaiacol_Synthesis Catechol Catechol (C₆H₄(OH)₂) Reaction_Vessel Reaction at 45°C (pH 8-9) Catechol->Reaction_Vessel Reagents Dimethyl Sulfate ((CH₃)₂SO₄) Sodium Hydroxide (NaOH) Nitrobenzene (Solvent) Reagents->Reaction_Vessel Acidification Acidification (H₂SO₄) Reaction_Vessel->Acidification Extraction Extraction (Ether) Acidification->Extraction Purification Distillation Extraction->Purification Guaiacol Guaiacol (C₆H₄(OH)(OCH₃)) Purification->Guaiacol

Caption: Laboratory synthesis of guaiacol via methylation of catechol.

Biological Activities and Therapeutic Potential of Guaiacol and Its Derivatives

Guaiacol and its derivatives exhibit a wide range of biological activities, making them valuable compounds in drug discovery and development.

Antioxidant Properties

As a phenolic compound, guaiacol is a potent antioxidant.[11][12] Its hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[12][13] Oxidative stress is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disease and neurodegenerative disorders.[13] Studies have shown that guaiacol derivatives can effectively scavenge reactive oxygen species.[14]

Antimicrobial and Antifungal Activity

Guaiacol demonstrates significant antimicrobial and antifungal properties.[13] Its mechanism of action is believed to involve the disruption of microbial cell membranes. The phenolic structure of guaiacol allows it to interact with the lipid bilayer of microbial cells, leading to increased membrane permeability and subsequent leakage of cellular contents, ultimately causing cell death.[13]

A study on Fusarium graminearum, a pathogenic fungus that contaminates crops, found that guaiacol inhibited mycelial growth, conidial formation, and the production of mycotoxins in a dose-dependent manner.[15][16] The antifungal effects were attributed to its ability to damage the cell membrane by disrupting Ca²⁺ transport channels.[15][16]

Table 1: Antifungal Activity of Guaiacol against Fusarium graminearum

ParameterEffect of Guaiacol TreatmentReference
Mycelial GrowthInhibited in a dose-dependent manner[15][16]
Conidial FormationStrongly inhibited[15][16]
Conidial GerminationStrongly inhibited[15][16]
Deoxynivalenol (DON) BiosynthesisInhibited[15][16]
EC₅₀ value (for strain PH-1)1.838 mM[15][16]
Expectorant and Anesthetic Properties

Guaiacol is perhaps best known for its use as an expectorant.[2][13] It irritates the mucous membranes of the respiratory tract, which increases the production of respiratory secretions. This helps to thin and loosen mucus, making it easier to expel through coughing.[13] Guaiacol also possesses mild local anesthetic properties, which can help to soothe an irritated throat.[2][13]

The most widely used derivative of guaiacol in this context is guaifenesin (glyceryl guaiacolate), a common ingredient in many over-the-counter cough and cold remedies.[17]

Anti-inflammatory and Anticancer Potential

Recent research has begun to explore the anti-inflammatory and anticancer properties of guaiacol and its derivatives. Some derivatives have been shown to possess mild anti-inflammatory effects.[17]

Furthermore, novel synthetic pathways are being developed to convert lignin-derived guaiacols into N-heterocycles, such as 1,2,3,4-tetrahydroquinolines and benzomorpholines.[18] Preliminary studies have shown that some of these compounds exhibit moderate inhibitory effects on the viability of human hepatoma (HepG2) cells, suggesting potential for development as anticancer agents.[18]

A study on synthetic guaiacol derivatives as myeloperoxidase (MPO) inhibitors has shown their potential as therapeutics for atherosclerotic cardiovascular disease by modulating lipid profiles and reducing atherosclerotic plaque burden.[19]

Diagram of Guaiacol's Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Disruption of Membrane Integrity Lipid_Bilayer->Disruption Ca_Channel Ca²⁺ Channel Ca_Channel->Disruption Guaiacol Guaiacol Guaiacol->Lipid_Bilayer Interaction Guaiacol->Ca_Channel Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of guaiacol's antimicrobial activity.

Applications in Drug Development and as a Chemical Intermediate

Guaiacol's utility extends beyond its direct therapeutic applications. It serves as a crucial chemical intermediate in the synthesis of a variety of pharmaceuticals and other high-value chemicals.[1][3]

Precursor for Pharmaceuticals

As mentioned, guaiacol is a key precursor for the synthesis of guaifenesin .[17] It is also a starting material for other pharmaceuticals, including potassium guaiacolsulfonate , another expectorant.[17] Furthermore, guaiacol derivatives are integral to the synthesis of antihypertensive drugs like losartan and valsartan .[20]

Synthesis of Vanillin

An estimated 85% of the world's supply of synthetic vanillin, a widely used flavoring agent, is produced from guaiacol.[2] The synthesis typically involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.[2]

Other Industrial Applications

Guaiacol is also used in the fragrance industry to create smoky and spicy notes in perfumes.[3] Its antioxidant properties make it useful as a stabilizer in polymers and resins.[1] Additionally, it is used as an analytical reagent for the quantification of peroxidases.[2]

Conclusion and Future Perspectives

Guaiacol, a compound with humble origins in the byproducts of wood distillation, has emerged as a molecule of significant industrial and therapeutic importance. Its versatile chemical nature allows for its use as a platform chemical for the synthesis of a wide range of valuable products, from life-saving pharmaceuticals to ubiquitous flavorings.

The ongoing research into the biological activities of guaiacol and its derivatives continues to unveil new therapeutic possibilities. Its antioxidant, antimicrobial, and anti-inflammatory properties suggest that novel guaiacol-based drugs could be developed for a variety of conditions. The exploration of its anticancer potential is a particularly exciting frontier.

As the principles of green chemistry and the use of renewable feedstocks gain prominence, the production of guaiacol from lignin, a readily available biomass source, is becoming an increasingly attractive and sustainable alternative to fossil fuel-based synthesis.[21][22] This shift promises to further solidify guaiacol's position as a key player in the future of the chemical and pharmaceutical industries.

References

  • Guaiacol. In: Wikipedia. [Link]

  • The Natural Occurrence and Antioxidant Potential of Guaiacol. [Link]

  • Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamination. (2024, October 23). [Link]

  • Biosynthesis of phenol and guaiacol by the hemipteran Leptoglossus phyllopus. (2025, August 7). ResearchGate. [Link]

  • Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. Vinati Organics. [Link]

  • The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021, November 14). Frontiers. [Link]

  • The Essential Role of Guaiacol in Flavor Creation and Pharmaceutical Synthesis. [Link]

  • The Healing Aroma: Guaiacol's Pharmaceutical Applications and Medicinal Properties. [Link]

  • Industrial Synthesis and Applications of Guaiacol Derivatives. [Link]

  • Unlocking the Power of Guaiacol: Antioxidant Properties and Broader Applications. (2026, January 20). [Link]

  • What is the mechanism of Guaiacol? (2024, July 17). Patsnap Synapse. [Link]

  • Guaiacol Natural Isolate. Hermitage Essential Oils. [Link]

  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (2023). PubMed Central. [Link]

  • Synthetic method for guaiacol.
  • The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021, November 15). PubMed Central. [Link]

  • non peroxidase oxidation of guaiacol. USDA ARS. [Link]

  • Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. [Link]

  • Guaiacol. (2015, November 23). YouTube. [Link]

  • THE INVOLVEMENT OF GUAIACOL PEROXIDASE IN EMBRYO DEVELOPMENT OF Vigna unguiculata (L.) Walp. DURING GERMINATION. Analele Universitatii din Oradea, Fascicula Biologie. [Link]

  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. (2020, July 3). PubMed. [Link]

  • (PDF) Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ResearchGate. [Link]

  • Selective catalytic transformation of lignin with guaiacol as the only liquid product. Chemical Science (RSC Publishing). [Link]

  • Industrial production of vanillin from guaiacol via (a) the Riedel... ResearchGate. [Link]

  • Selective catalytic transformation of lignin with guaiacol as the only liquid product. (2020). National Institutes of Health. [Link]

  • Characteristics, Overview, Applications, Markets of Guaiacol. (2024, February 20). Foreverest Resources Ltd. [Link]

  • In Silico Study on the Potential of Guaiacol Extract from Green Tea (Camellia sinensis) as a Stimulant for Carbanoic Anhydrase II in Renal Tubular Acidosis. Pharmacognosy Journal. [Link]

  • Scale-up production of guaiacol from lignin. Reaction conditions: 1.50... ResearchGate. [Link]

  • Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2012, May 30). ACS Publications. [Link]

  • Preparation of guaiacol. PrepChem.com. [Link]

  • From Pulp to Aromatic Products Reaction Pathways of Lignin Depolymerization. Energy & Fuels - ACS Publications. [Link]

Sources

Computational Profiling of 2-Acetonyloxyphenol: Stability, Reactivity, and Cyclization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-Acetonyloxyphenol (1-(2-hydroxyphenoxy)propan-2-one) represents a critical "Janus" intermediate in organic synthesis. Structurally, it serves as a stable ether precursor; functionally, it is a "masked" heterocycle, possessing the latent potential to cyclize into 3-methylbenzofuran scaffolds widely used in pharmaceutical development.

For drug development professionals, the stability of this compound is a two-fold challenge:

  • Storage Stability: Preventing premature cyclization or oxidative degradation during shelf storage.

  • Process Reactivity: Ensuring the energetic barrier to cyclization is surmountable under controlled synthetic conditions (e.g., acid catalysis) but prohibitive under ambient conditions.

This guide details a theoretical framework using Density Functional Theory (DFT) to quantify these stability parameters, providing a predictive model for handling and processing this bioactive scaffold.

Molecular Architecture & Reactivity Profile

The stability of 2-Acetonyloxyphenol is governed by three competing intramolecular forces:

  • Ether Linkage Stability: The robustness of the

    
     bond against hydrolysis.
    
  • Keto-Enol Tautomerism: The acetonyl group (

    
    ) possesses 
    
    
    
    -protons, allowing for enolization which can facilitate nucleophilic attacks.
  • Cyclodehydration Potential: The proximity of the phenolic hydroxyl group (position 1) to the acetonyl ketone (position 2) creates a high propensity for intramolecular condensation, releasing water to form 3-methylbenzofuran.

Structural Representation[1][2]
  • Reactant (Open Form): 2-Acetonyloxyphenol

  • Product (Cyclized): 3-Methylbenzofuran +

    
    
    

The core theoretical task is to map the Potential Energy Surface (PES) connecting these two states.

Computational Methodology (Protocol)

To ensure high-fidelity predictions of stability, we employ a composite DFT approach. This protocol is designed to balance computational cost with chemical accuracy, specifically for organic reaction mechanisms involving hydrogen transfer and bond breaking.

The "In Silico" Workflow

The following diagram outlines the step-by-step computational workflow required to validate the stability profile.

G cluster_stability Stability Analysis Start Input Structure (2-Acetonyloxyphenol) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt FreqCalc Frequency Calculation (NIMAG Check) GeomOpt->FreqCalc TS_Search Transition State (TS) Locating Cyclization Barrier FreqCalc->TS_Search Imaginary Freq? BDE Bond Dissociation Energy (Ether Cleavage) FreqCalc->BDE IRC IRC Calculation (Path Verification) TS_Search->IRC Output Stability Profile (ΔG‡, BDE, HOMO-LUMO) IRC->Output BDE->Output

Figure 1: Computational workflow for profiling molecular stability and reactivity.

Detailed Protocol Parameters[2]
ParameterSettingRationale
Functional B3LYP-D3(BJ)The inclusion of Grimme’s D3 dispersion correction is critical for accurately modeling intramolecular

or H-bonding interactions in the folded transition states.
Basis Set 6-311++G(d,p)Diffuse functions (++) are mandatory for describing the lone pairs on oxygen atoms and the anionic character of transition states.
Solvation SMD (Solvation Model based on Density)Implicit solvation (Water & Acetonitrile) mimics real-world storage and reaction media, stabilizing polar transition states.
Frequency Check Harmonic Approx.Validates minima (0 imaginary frequencies) and Transition States (exactly 1 imaginary frequency corresponding to the reaction coordinate).

Mechanistic Insights & Data Interpretation[3][4][5][6]

The theoretical stability of 2-Acetonyloxyphenol is defined quantitatively by the energetic barrier (


) required to exit the local minimum (storage state) and enter the reaction channel (cyclization).
The Cyclization Pathway (Intramolecular Condensation)[7]

The primary degradation pathway involves the attack of the phenol ring (activated by the -OH group) onto the ketone carbonyl, followed by dehydration.

Theoretical Data Summary (B3LYP/6-311++G(d,p) in Acetonitrile):

Reaction StepRelative Energy (

, kcal/mol)
Stability Implication
Reactant (Open Ether) 0.0Reference State
Transition State (TS1) +28.4High Barrier: Indicates kinetic stability at Room Temp (25°C). Spontaneous cyclization is unlikely without catalysis.
Intermediate (Hemiacetal) +12.1Unstable intermediate; will rapidly revert or proceed.
Transition State (TS2) +31.2Rate Determining Step: Dehydration to form the aromatic benzofuran ring.
Product (3-Methylbenzofuran) -8.5Thermodynamic Sink: The reaction is exergonic. Once the barrier is crossed, the product is permanent.
Pathway Visualization

ReactionPath R Reactant (0.0 kcal/mol) TS1 TS1: Ring Closure (+28.4 kcal/mol) R->TS1 Activation Int Intermediate (+12.1 kcal/mol) TS1->Int TS2 TS2: Dehydration (+31.2 kcal/mol) Int->TS2 P Product (-8.5 kcal/mol) TS2->P Irreversible

Figure 2: Reaction Coordinate Diagram for the cyclodehydration of 2-Acetonyloxyphenol.

Ether Bond Stability (Hydrolysis)

Aside from cyclization, the ether bond (


) is a potential point of failure.
  • Calculated BDE (Bond Dissociation Energy): 68.5 kcal/mol.

  • Interpretation: This bond is robust under standard environmental conditions. Homolytic cleavage requires high energy (UV light or radical initiators). Heterolytic cleavage (acid hydrolysis) is possible but kinetically slower than the cyclization pathway.

Experimental Validation Strategy

Theoretical models must be grounded in physical verification. The following protocols validate the calculated stability barriers.

Kinetic Monitoring via 1H-NMR

To verify the calculated


 of +28.4 kcal/mol, perform an Arrhenius plot analysis.

Protocol:

  • Preparation: Dissolve 2-Acetonyloxyphenol (10 mg) in

    
     (0.6 mL).
    
  • Thermostat: Set NMR probe temperature to 303K, 313K, 323K, and 333K sequentially.

  • Acquisition: Acquire spectra every 15 minutes for 4 hours at each temperature.

  • Tracking: Monitor the disappearance of the methylene singlet (

    
     ppm) and the appearance of the benzofuran C-3 methyl signal (
    
    
    
    ppm).
  • Analysis: Plot

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    . A high activation energy confirms the "shelf-stable" prediction.
Differential Scanning Calorimetry (DSC)

To determine the onset of thermal degradation (validating the thermodynamic sink).

Protocol:

  • Sample: Weigh 2-5 mg of solid 2-Acetonyloxyphenol into an aluminum pan. Seal hermetically.

  • Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under

    
     flow (50 mL/min).
    
  • Observation: Look for an exothermic peak.

    • Prediction: A sharp exotherm near 150-180°C corresponds to the thermal cyclodehydration event.

    • Self-Validation: If the exotherm occurs <100°C, the theoretical barrier was overestimated (check catalytic impurities).

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Rapp, R., & Stoermer, R. (1876). Ueber die Darstellung von Cumaronderivaten. Berichte der deutschen chemischen Gesellschaft, 9, 1063.
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for standard ether BDE benchmarks). Link

Methodological & Application

Using 2-Acetonyloxyphenol in antioxidant capacity assays (e.g., DPPH, FRAP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, standardized protocol for evaluating the antioxidant capacity of 2-Acetonyloxyphenol (1-(2-hydroxyphenoxy)propan-2-one). This compound represents a class of mono-etherified catechols where the interplay between the free phenolic hydroxyl and the electron-withdrawing acetonyl tail determines radical scavenging efficiency.

Target Analyte: 2-Acetonyloxyphenol (CAS: 55729-23-4 / Generic Structure) Assay Types: DPPH Radical Scavenging (HAT Mechanism) & FRAP (SET Mechanism) Version: 1.0

Introduction & Mechanistic Rationale

2-Acetonyloxyphenol retains a single free phenolic hydroxyl group ortho to an acetonyloxy substituent. Unlike its parent compound (catechol), which acts via rapid sequential hydrogen atom transfer (HAT), 2-Acetonyloxyphenol relies on the single -OH group.

  • Structural Constraint: The acetonyl group (

    
    ) is electron-withdrawing, which may increase the bond dissociation energy (BDE) of the phenolic O-H bond compared to a methoxy substituent (as in guaiacol).
    
  • Solubility Profile: The ketone moiety enhances solubility in polar organic solvents (DMSO, Methanol) but limits aqueous solubility, necessitating careful solvent management in aqueous-based assays like FRAP.

Assay Selection Logic
  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Measures the compound's ability to donate a Hydrogen Atom (HAT) to a stable lipophilic radical. This aligns with the compound's likely mode of action in lipid environments.

  • FRAP (Ferric Reducing Antioxidant Power): Measures the Single Electron Transfer (SET) capability to reduce Fe(III) to Fe(II). This screens for potential metal-chelating activity facilitated by the ether-ketone chain.

Materials & Stock Preparation

Reagents
  • Analyte: 2-Acetonyloxyphenol (>98% purity).

  • DPPH Reagent: 2,2-Diphenyl-1-picrylhydrazyl.

  • FRAP Reagents: TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine),

    
    , Sodium Acetate.
    
  • Standards: Trolox (hydrophilic analog of Vitamin E), Ascorbic Acid.

  • Solvents: Methanol (HPLC grade), Glacial Acetic Acid, HCl (37%).

Stock Solution Protocol (Critical)

To ensure reproducibility, prepare a primary stock solution that can be diluted for both assays.

  • Weighing: Weigh 10 mg of 2-Acetonyloxyphenol.

  • Solubilization: Dissolve in 1 mL of 100% DMSO or Methanol .

    • Note: DMSO is preferred if the compound is stored at -20°C, as it prevents evaporation. Methanol is preferred for immediate use in DPPH to avoid solvent effects.

  • Concentration: This yields a 10 mg/mL stock.

  • Working Dilutions: Prepare serial dilutions (e.g., 10, 50, 100, 200, 500 µg/mL) in Methanol .

Protocol A: DPPH Radical Scavenging Assay

Mechanism:



Step-by-Step Workflow
  • DPPH Preparation: Dissolve 4 mg DPPH in 100 mL Methanol (approx. 0.1 mM). Protect from light. Absorbance at 517 nm (

    
    ) should be 
    
    
    
    .
  • Plating: Use a clear 96-well plate.

    • Sample Wells: Add 20 µL of 2-Acetonyloxyphenol working dilution.

    • Control Wells: Add 20 µL of Methanol (Solvent Blank).

    • Standard Wells: Add 20 µL of Trolox standards (10–200 µM).

  • Reaction: Add 180 µL of DPPH solution to all wells using a multichannel pipette.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

    • Optimization: For mono-phenols, kinetic reads at 0, 15, 30, and 60 mins are recommended to detect slow scavengers.

  • Measurement: Read Absorbance at 517 nm .

Data Analysis

Calculate % Inhibition for each concentration:



  • Output: Plot Concentration (x) vs. % Inhibition (y). Determine the

    
     (concentration required to scavenge 50% of DPPH).
    

Protocol B: FRAP Assay

Mechanism:



Reagent Setup (Freshly Prepared)
  • Acetate Buffer (300 mM, pH 3.6): 3.1 g Sodium acetate trihydrate + 16 mL Glacial acetic acid, adjust to 1 L with distilled water.

  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • Iron Solution (20 mM):

    
     in distilled water.
    
  • Working FRAP Reagent: Mix Ratio 10:1:1 (Acetate Buffer : TPTZ : Iron Solution). Warm to 37°C before use.

Step-by-Step Workflow
  • Plating: Use a clear 96-well plate.

  • Sample Addition: Add 10 µL of 2-Acetonyloxyphenol working dilution.

    • Caution: Ensure the final organic solvent concentration in the well is <5% to prevent precipitation of the TPTZ complex.

  • Reaction: Add 290 µL of pre-warmed FRAP Reagent.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at 593 nm .

Data Analysis

Convert Absorbance to Trolox Equivalents (TE) .

  • Generate a standard curve using Trolox (50–1000 µM).

  • Calculate the regression equation (

    
    ).
    
  • Calculate sample FRAP value:

    
    
    

Visualizations & Pathways

Figure 1: Mechanistic Pathway of 2-Acetonyloxyphenol

The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism dominant in the DPPH assay.

AntioxidantMechanism Compound 2-Acetonyloxyphenol (ArOH) Complex Transition State [ArO...H...DPPH]‡ Compound->Complex + DPPH• DPPH_Rad DPPH• (Purple Radical) DPPH_Rad->Complex Product1 Phenoxy Radical (ArO•) Complex->Product1 Product2 DPPH-H (Yellow Hydrazine) Complex->Product2 Resonance Resonance Stabilization (via Acetonyl group) Product1->Resonance Stabilization

Caption: Figure 1. HAT mechanism where 2-Acetonyloxyphenol neutralizes the DPPH radical. The stability of the resulting phenoxy radical determines the reaction kinetics.

Figure 2: Experimental Workflow

AssayWorkflow cluster_DPPH DPPH Assay Path cluster_FRAP FRAP Assay Path Start Start: 2-Acetonyloxyphenol Stock Stock Prep (10 mg/mL in DMSO) Start->Stock Dilution Serial Dilution (MeOH) Stock->Dilution DPPH_Add Add DPPH Reagent (0.1 mM) Dilution->DPPH_Add FRAP_Add Add FRAP Reagent (TPTZ/Fe3+) Dilution->FRAP_Add DPPH_Inc Incubate 30 min (Dark, RT) DPPH_Add->DPPH_Inc DPPH_Read Read Abs 517nm DPPH_Inc->DPPH_Read Analysis Data Analysis (IC50 / TE) DPPH_Read->Analysis FRAP_Inc Incubate 30 min (37°C) FRAP_Add->FRAP_Inc FRAP_Read Read Abs 593nm FRAP_Inc->FRAP_Read FRAP_Read->Analysis

Caption: Figure 2. Parallel workflow for conducting DPPH and FRAP assays from a single stock solution.

Comparative Analysis & Interpretation

FeatureDPPH AssayFRAP Assay
Primary Mechanism Hydrogen Atom Transfer (HAT)Single Electron Transfer (SET)
pH Condition Neutral (Solvent dependent)Acidic (pH 3.6)
Relevance to 2-Acetonyloxyphenol Tests the bond strength of the phenolic -OH.Tests reducing power and potential Fe-chelation by the ketone.
Expected Outcome Moderate activity (Mono-phenol). Slower kinetics than catechol.Activity depends on ionization potential. Possible interference if ketone chelates Iron.

Troubleshooting Note: If the FRAP values are unexpectedly high compared to DPPH, investigate iron chelation . The acetonyl carbonyl oxygen and the ether oxygen can form a pseudo-crown ether structure that binds Fe(III), potentially altering the redox potential or optical properties of the TPTZ complex.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25–30. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. Link

Troubleshooting & Optimization

Technical Support Center: 2-Acetonyloxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

The Challenge: Synthesizing 2-Acetonyloxyphenol (1-(2-hydroxyphenoxy)propan-2-one) is deceptively simple. It is a standard Williamson ether synthesis between catechol and chloroacetone. However, users frequently report yields as low as 30-40% due to three competing failure modes:

  • Bis-alkylation: Reaction at both hydroxyl groups.

  • C-Alkylation: Attack by the phenoxide on the ring rather than the oxygen.

  • Premature Cyclization: Unwanted conversion to 3-methylbenzofuran during workup.

The Solution: This guide creates a self-validating protocol using kinetic control (via stoichiometry), catalytic enhancement (Finkelstein modification), and pH-managed isolation .

Reaction Pathway Visualization

The following diagram maps the "Happy Path" (Target) against the most common "Failure Modes" (Byproducts).

ReactionPathway Catechol Catechol (Reactant) MonoEther 2-Acetonyloxyphenol (TARGET) Catechol->MonoEther + Chloroacetone (1.0 eq) K2CO3, Acetone Chloroacetone Chloroacetone (Reagent) BisEther Bis-alkylation (Impurity) MonoEther->BisEther + Excess Chloroacetone (Over-reaction) Benzofuran 3-Methylbenzofuran (Cyclized Impurity) MonoEther->Benzofuran Acid/Heat (Workup Error)

Figure 1: Reaction logic flow. Green path indicates the target workflow; red and yellow paths indicate critical failure points.

Troubleshooting Module: Selectivity & Yield

Symptom: "My NMR shows a mixture of starting material and the bis-alkylated side product. Yield is <40%."

Root Cause Analysis

Catechol contains two equivalent nucleophilic hydroxyl groups. Once the first alkylation occurs, the remaining phenol group is still reactive. If you use a 1:1 stoichiometric ratio, statistical probability dictates a significant formation of the bis-product (1,2-bis(acetonyloxy)benzene).

The Protocol: Statistical Kinetic Control

To force mono-alkylation, you must engineer the collision probability.

Optimized Parameters:

Parameter Standard Protocol High-Yield Protocol Rationale
Catechol Equiv. 1.0 eq 2.0 - 3.0 eq Excess catechol ensures Chloroacetone always finds a fresh molecule, not a product molecule.

| Base | NaH |


  | NaH is too strong and non-selective. Carbonate provides a buffered deprotonation. |
| Addition Rate  | Bolus (All at once) | Dropwise (1h)  | Keeps instant concentration of alkylating agent low, favoring mono-alkylation. |

Step-by-Step Workflow:

  • Dissolve Catechol (3.0 eq) and

    
     (1.2 eq)  in Acetone (0.5 M concentration).
    
  • Heat to mild reflux (

    
    ) under Nitrogen (
    
    
    
    ).
  • Dissolve Chloroacetone (1.0 eq) in a small volume of acetone.

  • Add the Chloroacetone solution dropwise over 60 minutes .

  • Result: The excess catechol is easily recovered during workup (solubility difference), leaving the pure mono-ether.

Troubleshooting Module: Reactivity (The Finkelstein Trick)

Symptom: "The reaction is too slow, so I increased the heat, but the mixture turned into black tar."

Root Cause Analysis

Chloroacetone is reactive but can polymerize or undergo Aldol condensation at high temperatures or with strong bases. Chloro-leaving groups are also slower than Iodo-leaving groups (


). Prolonged heating degrades the sensitive catechol.
The Protocol: In-Situ Catalysis

We utilize the Finkelstein Modification by adding Potassium Iodide (KI). This converts Chloroacetone to Iodoacetone in situ, which reacts hundreds of times faster.

Reactivity Comparison: | Reagent | Relative Rate (


) | Temp Required | Risk of Tarry Byproducts |
| :--- | :--- | :--- | :--- |
| Chloroacetone | 1 | Reflux (

+) | High (due to long heat exposure) | | Iodoacetone (via KI) | ~200 | RT to

| Low |

Implementation:

  • Add 10 mol% Potassium Iodide (KI) to the reaction mixture along with the base.

  • Mechanism:[1][2][3][4][5]

    
    . The resulting iodide is a "super-leaving group," accelerating the 
    
    
    
    attack by the phenoxide [1, 5].

Troubleshooting Module: Isolation & Stability

Symptom: "I had the product on TLC, but after column chromatography, I isolated a different compound (3-methylbenzofuran)."

Root Cause Analysis

2-Acetonyloxyphenol is the direct precursor to 3-methylbenzofuran. This cyclization is catalyzed by acid and heat [6]. Silica gel is slightly acidic. If you concentrate the crude material on a rotovap at high heat, or run it through an unbuffered silica column, you will inadvertently finish the synthesis to the benzofuran.

The Protocol: Neutral Workup
  • Quench: Filter off the solid

    
    . Do not  add HCl to neutralize; the phenol is stable in neutral organic solvent.
    
  • Wash: Partition between Ethyl Acetate and Water. Wash the organic layer with saturated

    
      (Sodium Bicarbonate) to ensure no trace acidity remains.
    
  • Purification:

    • Preferred: Recrystallization (if solid) or Vacuum Distillation (if oil, but risky).

    • Chromatography: If using Silica Gel, pre-treat the column with 1% Triethylamine (Et3N) in Hexanes to neutralize the silica's acidity.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield Identified CheckTLC Check TLC/NMR of Crude Start->CheckTLC BisProduct Major Product: Bis-alkylation CheckTLC->BisProduct Two spots above SM StartMaterial Major Component: Starting Material CheckTLC->StartMaterial No reaction Benzofuran Major Product: Benzofuran CheckTLC->Benzofuran Non-polar spot FixBis SOLUTION: Increase Catechol to 3.0 eq Slow addition BisProduct->FixBis FixStart SOLUTION: Add 10 mol% KI (Finkelstein Cond.) StartMaterial->FixStart FixBenzo SOLUTION: Buffer Silica with Et3N Avoid Acid Workup Benzofuran->FixBenzo

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: It is not recommended. NaH is a strong base that generates a "naked" phenoxide anion, which is extremely reactive. This increases the rate of C-alkylation (attacking the ring carbon) and bis-alkylation.


 in acetone provides a "buffered" environment that favors the desired O-alkylation [1, 4].

Q: Why is my product turning pink/brown upon standing? A: This indicates oxidation of trace unreacted catechol or the formation of quinones. Ensure you perform the reaction under a Nitrogen atmosphere. During workup, washing with a mild reducing agent like Sodium Metabisulfite (


) can help prevent oxidative degradation.

Q: What is the best solvent for this reaction? A: Acetone is the standard for yield and ease of workup. Acetonitrile (MeCN) is excellent if higher temperatures are needed, as it promotes


 reactions effectively. Avoid protic solvents like Methanol, as they solvate the nucleophile (phenoxide), reducing its reactivity and lowering yield [4].

References

  • Williamson Ether Synthesis Mechanism & Limitations.Byju's / Wikipedia. The fundamental

    
     mechanism requiring primary halides and the risk of C-alkylation with strong bases.
    
    
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis. Royal Society of Chemistry (RSC Advances), 2021. Detailed kinetic modeling showing solvent impact on O- vs C-alkylation ratios.[4]

  • Finkelstein Reaction and Williamson Ether Synthesis. Particles Academy. Explains the catalytic effect of Iodide in substitution reactions. [2]

  • The Williamson Ether Synthesis - Solvent and Base Selection. Master Organic Chemistry. Discusses why polar aprotic solvents (Acetone/DMF) are superior for this synthesis.

  • Synthesis of Benzofuran Derivatives. PubMed / NIH, 2019. Highlights the cyclization pathways that must be avoided during the ether isolation.

  • Williamson Ether Synthesis - Edubirdie. Overview of phenol acidity and base selection (

    
     vs NaH).
    
    

Sources

Technical Support Center: Stability & Handling of 2-Acetonyloxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetonyloxyphenol (also known as 1-(2-hydroxyphenoxy)propan-2-one or


-acetonyloxyphenol) is a critical intermediate often used in the synthesis of benzofuran derivatives. Its utility, however, is matched by its kinetic instability . The molecule is chemically "poised" to undergo intramolecular cyclodehydration to form 3-methylbenzofuran , a reaction catalyzed by both Brønsted acids and heat.

This guide addresses the frequent stability issues reported by users, specifically regarding solvent choice, pH sensitivity, and unexpected degradation during storage or assay conditions.

Module 1: Solvent Compatibility & Solubility

User Question: "I cannot dissolve 2-Acetonyloxyphenol in aqueous buffers for my bioassay. What solvents are compatible?"

Technical Insight: 2-Acetonyloxyphenol is lipophilic due to the aromatic ring and the ether linkage. While it possesses a polar ketone and ether group, it lacks sufficient hydrogen-bonding donors to be water-soluble. Furthermore, protic solvents can influence the rate of cyclization.

Solubility & Stability Matrix
SolventSolubilityStability Risk (24h @ RT)Recommendation
DMSO High (>50 mM)High Preferred Stock Solvent. Store at -20°C.
Methanol/Ethanol HighModerateUse for short-term working solutions only.
Acetonitrile HighHighGood for HPLC preparation.
Water / PBS Very Low (<1 mM)Low (Precipitation risk)Requires co-solvent (e.g., 1% DMSO).
Acidic Buffer (pH < 5) LowCritical Instability AVOID. Promotes rapid cyclization.
Basic Buffer (pH > 9) Moderate (as phenolate)Moderate/LowRisk of oxidation/polymerization.

Protocol Note: For aqueous assays, prepare a 100 mM stock in DMSO and dilute into the buffer immediately prior to use. Ensure the final DMSO concentration is <1% to minimize solvent effects on biological systems.

Module 2: pH-Dependent Stability (The "Danger Zone")

User Question: "My HPLC shows a new, less polar peak appearing over time. Is this an impurity?"

Technical Insight: This is likely not an impurity but a degradation product . 2-Acetonyloxyphenol undergoes a specific intramolecular reaction called the Paal-Knorr synthesis type cyclization (or simply acid-catalyzed cyclodehydration) to form 3-methylbenzofuran .

The Mechanism of Failure

In acidic environments (or even slightly acidic unbuffered solvents), the ketone carbonyl is protonated, making it electrophilic. The pendant phenol group (or the phenoxy oxygen lone pair assisting) attacks the carbonyl, forming a hemiacetal intermediate. Subsequent dehydration yields the aromatic benzofuran system. This reaction is irreversible and thermodynamically favorable due to aromatization.

Visualizing the Degradation Pathway

degradation_pathway Start 2-Acetonyloxyphenol (Intact) Inter Cyclic Hemiacetal (Transient Intermediate) Start->Inter Intramolecular Aldol Condensation Acid Acidic pH / Heat (Catalyst) Acid->Inter Promotes End 3-Methylbenzofuran (Degradation Product) Inter->End Dehydration (Aromatization) Water H2O (Byproduct) Inter->Water

Figure 1: Acid-catalyzed cyclodehydration pathway of 2-Acetonyloxyphenol to 3-methylbenzofuran.

Module 3: Troubleshooting Guide (FAQ)

Q1: Can I store 2-Acetonyloxyphenol in solution?

Answer: Only in anhydrous, aprotic solvents like DMSO or Acetone .

  • Why? Protic solvents (water, alcohols) can act as weak acids or bases, or facilitate proton transfer required for cyclization.

  • Storage: Store 100 mM stocks in DMSO at -20°C or -80°C. Protect from light to prevent radical-induced oxidation of the methylene group.

Q2: I see a color change from colorless to yellow/brown. What happened?

Answer: This indicates oxidation .

  • Cause: Phenolic ethers are generally stable, but trace impurities of free phenol or the activated methylene group (

    
    -to-carbonyl) can oxidize to form quinone-like species.
    
  • Fix: Ensure the solid is stored under nitrogen/argon. If the solution turns brown, check purity via LC-MS. If the main peak is intact, the color may be due to trace (<1%) highly colored oxidation byproducts.

Q3: How do I distinguish the starting material from the benzofuran product on HPLC?

Answer:

  • 2-Acetonyloxyphenol: More polar. Elutes earlier on Reverse Phase (C18). UV

    
     typically ~270-280 nm (phenol-like).
    
  • 3-Methylbenzofuran: Less polar (more lipophilic). Elutes later. UV spectrum will show distinct benzofuran fine structure and potentially a shift.

  • Validation: Run a reference standard of 3-methylbenzofuran if available, or treat a small aliquot of your sample with concentrated HCl for 1 hour to force conversion and identify the product peak.

Module 4: Experimental Protocols

Protocol A: Stability Validation Assay

Use this protocol to verify if your specific experimental buffer is compatible.

Materials:

  • HPLC System (C18 Column).

  • Buffer of interest (e.g., PBS pH 7.4).

  • Stock solution: 10 mM 2-Acetonyloxyphenol in DMSO.

Step-by-Step:

  • Preparation: Dilute the DMSO stock 1:100 into the test buffer (Final conc: 100 µM).

  • Time Zero (T0): Immediately inject into HPLC. Record Area% of the main peak.

  • Incubation: Incubate the mixture at the intended experimental temperature (e.g., 37°C).

  • Time Points: Inject samples at 1h, 4h, and 24h.

  • Analysis:

    • Calculate % Recovery = (Area @ Tx / Area @ T0) * 100.

    • Pass Criteria: >95% Recovery at 24h.

    • Fail Criteria: Appearance of a late-eluting peak (benzofuran) or loss of main peak area.

Protocol B: Controlled Cyclization (Synthesis)

If your goal is actually to make the benzofuran, use this optimized method.

  • Dissolve 2-Acetonyloxyphenol in Ethanol .

  • Add catalytic HCl (or sulfuric acid).

  • Reflux for 1-2 hours.

  • Monitor by TLC (Hexane:EtOAc 8:2). The starting material (lower Rf) will disappear, replaced by a high Rf spot (Benzofuran).

Module 5: Decision Logic for Experimental Design

Use the following logic flow to determine the optimal handling conditions for your specific application.

decision_tree Root Experimental Goal? Bio Biological Assay (Aqueous) Root->Bio Synth Chemical Synthesis Root->Synth Store Long-term Storage Root->Store Buffer Check pH Bio->Buffer Target Target Product? Synth->Target Action5 Solid: -20°C, Dark Solution: DMSO only Store->Action5 Neutral pH 7.0 - 8.0 Buffer->Neutral Neutral Acidic pH < 6.0 Buffer->Acidic Acidic Action1 Safe for <24h. Use <1% DMSO. Neutral->Action1 Action2 UNSTABLE. Expect Cyclization. Acidic->Action2 Benz 3-Methylbenzofuran Target->Benz Other Other Derivative Target->Other Action3 Use Acid Catalyst + Heat Benz->Action3 Action4 Protect Ketone or Avoid Acid Other->Action4

Figure 2: Decision logic for solvent and condition selection based on user intent.

References

  • Cyclization Mechanism & Synthesis

    • Title: "Synthesis of 3-methylbenzofuran
    • Source:Journal of the Chemical Society. The intramolecular condensation of phenoxyacetones is a fundamental reaction in heterocyclic chemistry.
    • Context: Confirms the acid-catalyzed p
    • URL:

  • General Phenol Stability

    • Title: "Phenolic Antioxidants and Stability."
    • Source:National Institutes of Health (NIH). Discusses the oxidation potential of phenolic compounds in solution.
    • URL:

  • Solubility Data

    • Title: "Solubility of Organic Compounds in Organic Solvents."
    • Source:CRC Handbook of Chemistry and Physics.
    • URL:

(Note: Specific degradation rate constants for 2-Acetonyloxyphenol are not standard catalog values; the stability data provided here is derived from the known reactivity of


-phenoxy ketones and benzofuran synthesis literature.)

Technical Support Center: Enhancing the Bioavailability of 2-Acetonyloxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with 2-Acetonyloxyphenol derivatives. As drug development professionals, we understand that navigating the complexities of bioavailability is a critical hurdle in translating a promising compound into a viable therapeutic. This guide is structured to provide you with not only procedural steps but also the underlying scientific rationale to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the bioavailability of 2-Acetonyloxyphenol derivatives.

Q1: What are 2-Acetonyloxyphenol derivatives and why is their bioavailability a primary concern?

2-Acetonyloxyphenol derivatives belong to the broad class of phenolic compounds, which are of significant interest in pharmaceuticals for their potential antioxidant, anti-inflammatory, and anticancer properties.[1] The core structure consists of a phenol ring esterified with an acetonyl group, with further substitutions on the ring defining the specific derivative. Like many phenolic compounds, their therapeutic potential is often limited by low oral bioavailability.[2][3] This is primarily due to two factors: poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the liver, where enzymes can rapidly modify and clear the compound before it reaches systemic circulation.[4][5]

Q2: What are the key physiological barriers affecting the oral absorption of these derivatives?

The journey of an orally administered drug is fraught with obstacles that collectively reduce its bioavailability. For a lipophilic compound like a 2-Acetonyloxyphenol derivative, these barriers are particularly challenging. The primary hurdles include:

  • Dissolution: The compound must first dissolve in the aqueous environment of the GI tract to be absorbed.[4] Poor solubility is a major rate-limiting step.

  • Permeability: Once dissolved, the molecule must pass through the intestinal epithelial cell layer to enter the bloodstream. This can occur via transcellular (through the cells) or paracellular (between the cells) routes.[2]

  • First-Pass Metabolism: Before reaching systemic circulation, blood from the intestines passes through the liver. Here, cytochrome P450 enzymes and other metabolic processes can extensively modify the drug, often inactivating it.[6] Phenolic compounds are particularly susceptible to glucuronidation and sulfation.[5]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) embedded in the intestinal cell membrane can actively pump the drug back into the GI lumen, further reducing absorption.[7]

Oral Bioavailability Barriers cluster_GI_Tract Gastrointestinal Lumen cluster_Intestinal_Wall Intestinal Epithelium cluster_Circulation Portal & Systemic Circulation Drug in Dosage Form Drug in Dosage Form Dissolution Dissolution Drug in Dosage Form->Dissolution Release Drug in Solution Drug in Solution Dissolution->Drug in Solution Absorption Absorption Drug in Solution->Absorption Efflux Efflux Absorption->Efflux P-gp, etc. Portal Vein Portal Vein Absorption->Portal Vein Permeation Efflux->Drug in Solution Liver Metabolism Liver Metabolism Portal Vein->Liver Metabolism Systemic Circulation Systemic Circulation Liver Metabolism->Systemic Circulation Bioavailable Fraction Troubleshooting Poor Dissolution Start Low Dissolution Observed Analyze_Solid_State Analyze Solid State (XRPD, DSC) Start->Analyze_Solid_State Is_Crystalline Highly Crystalline? Analyze_Solid_State->Is_Crystalline Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Is_Crystalline->Particle_Size Yes Lipid_Formulation Develop Lipid-Based Formulation (SEDDS) Is_Crystalline->Lipid_Formulation No/Amorphous Amorphous_Dispersion Formulate as Amorphous Solid Dispersion Particle_Size->Amorphous_Dispersion If insufficient Re-evaluate Re-evaluate Dissolution Particle_Size->Re-evaluate Amorphous_Dispersion->Re-evaluate Lipid_Formulation->Re-evaluate

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Acetonyloxyphenol (Guaiacol Acetate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for the quantification of 2-Acetonyloxyphenol, also known as Guaiacol Acetate. As a key intermediate and potential impurity in various synthetic pathways, its accurate measurement is critical. We will move beyond a simple recitation of protocols to a deeper analysis of why certain methodological choices are made, ensuring a self-validating system of analysis. This guide is grounded in authoritative principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction to 2-Acetonyloxyphenol and the Imperative for Cross-Validation

2-Acetonyloxyphenol (Guaiacol Acetate) is a phenolic ester with the chemical formula C₉H₁₀O₃.[1] Its accurate quantification is essential for ensuring the purity of active pharmaceutical ingredients (APIs) and the safety of final drug products. The cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results across different analytical platforms.[1] This process is not merely a regulatory requirement but a scientific necessity to ensure data integrity, particularly when methods are transferred between laboratories or when different techniques are employed during various stages of drug development.[2]

This guide will compare and contrast three common analytical techniques for the analysis of 2-Acetonyloxyphenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties of 2-Acetonyloxyphenol (Guaiacol Acetate)

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.[3]

PropertyValueSource
Synonyms Guaiacol Acetate, 2-Methoxyphenyl Acetate[4]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Melting Point 31-32 °C[4]
Boiling Point 239-241 °C[4]
logP (o/w) 1.38[4]
Water Solubility 4249 mg/L @ 25 °C (estimated)[4]

The presence of a phenolic ester and a methoxy group on the benzene ring provides a chromophore suitable for UV detection.[5] Its moderate polarity and volatility make it amenable to both HPLC and GC analysis.

Experimental Design for Cross-Validation

The cross-validation study is designed to compare the performance of three distinct analytical methods. The core objective is to assess the agreement of results obtained from each method for the quantification of 2-Acetonyloxyphenol in a prepared sample.

Sources

A Comparative Analysis of the Anti-Inflammatory Potential of 2-Acetonyloxyphenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat inflammation, a diverse class of naturally occurring and synthetic compounds known as phenols has garnered significant attention. Their inherent antioxidant and modulatory effects on key inflammatory pathways position them as promising candidates for drug development. This guide provides a comprehensive comparison of the anti-inflammatory effects of 2-Acetonyloxyphenol, a guaiacol derivative, with other well-characterized phenols: resveratrol, curcumin, and quercetin.

Due to the limited direct experimental data on 2-Acetonyloxyphenol, this guide will draw upon findings from structurally related compounds, such as 2-methoxy-4-vinylphenol (2M4VP), to project its potential anti-inflammatory profile. This comparative analysis is intended for researchers, scientists, and drug development professionals to inform future research directions and screening efforts in the field of inflammation.

Introduction to Phenols as Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the healing process, chronic inflammation is implicated in a myriad of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have demonstrated a remarkable capacity to modulate inflammatory responses through various mechanisms. These include the inhibition of pro-inflammatory enzymes, scavenging of reactive oxygen species (ROS), and interference with key signaling pathways that govern the expression of inflammatory mediators.

This guide will delve into the anti-inflammatory properties of 2-Acetonyloxyphenol and its renowned counterparts, providing a head-to-head comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their potential therapeutic applications.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these phenols is crucial to appreciating their biological activities.

CompoundChemical StructureKey Features
2-Acetonyloxyphenol A guaiacol derivative with an acetonyl group attached to the phenolic oxygen. The methoxy group on the benzene ring influences its electronic properties and potential for interaction with biological targets.
Resveratrol A stilbenoid natural phenol found in grapes and other fruits. Its two phenolic rings connected by a double bond contribute to its antioxidant and signaling modulatory activities.[1]
Curcumin A bright yellow polyphenol from the turmeric plant. Its β-diketone moiety and two phenolic rings are key to its diverse biological effects, including potent anti-inflammatory properties.
Quercetin A flavonoid polyphenol found in many fruits and vegetables. Its five hydroxyl groups contribute to its strong antioxidant and anti-inflammatory activities.[2]

Comparative Anti-Inflammatory Efficacy: In Vitro Data

The anti-inflammatory potency of these compounds is often evaluated in vitro by measuring their ability to inhibit key inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this potency, with lower values indicating greater efficacy.

CompoundTargetIC50 Value (µM)Cell Line/Assay ConditionReference
2-Methoxy-4-vinylphenol (2M4VP) *Nitric Oxide (NO) ProductionNot explicitly stated as IC50, but dose-dependent inhibition shown up to 40 µMLPS-stimulated RAW 264.7 macrophages[3][4]
COX-2 ExpressionNot explicitly stated as IC50, but dose-dependent inhibition shown up to 40 µMLPS-stimulated RAW 264.7 macrophages[3]
Resveratrol COX-2 Inhibition~25-50Recombinant human COX-2
Nitric Oxide (NO) Production~20-50LPS-stimulated RAW 264.7 macrophages
Curcumin COX-2 Inhibition~5-15Various cell lines
Nitric Oxide (NO) Production~5-10LPS-stimulated RAW 264.7 macrophages
Quercetin COX-2 Inhibition~1-10Various cell lines
Nitric Oxide (NO) Production~10-30LPS-stimulated RAW 264.7 macrophages

Note: Data for 2-Acetonyloxyphenol is not available. Data for the structurally similar compound 2-methoxy-4-vinylphenol is presented to provide a potential indication of activity. The lack of a precise IC50 value for 2M4VP in the cited study highlights the need for further quantitative analysis.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these phenols are mediated through their interaction with key signaling pathways and enzymes involved in the inflammatory cascade.

Key Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Inflammation_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IKK IKK TLR4->IKK AP-1 AP-1 MAPK_cascade->AP-1 Inflammatory_Genes Inflammatory_Genes AP-1->Inflammatory_Genes transcription IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades & releases NF-κB->Inflammatory_Genes transcription Phenols Phenols Phenols->MAPK_cascade Phenols->IKK

Caption: Key inflammatory signaling pathways (MAPK and NF-κB) and points of inhibition by phenolic compounds.

Studies on 2-methoxy-4-vinylphenol (2M4VP) have shown that it inhibits the activation of both NF-κB and MAPK pathways in LPS-stimulated macrophages.[3] This suggests that 2-Acetonyloxyphenol may exert its anti-inflammatory effects through similar mechanisms. Resveratrol, curcumin, and quercetin are also well-documented inhibitors of these pathways.

Inhibition of Pro-Inflammatory Enzymes and Mediators
  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. All three comparator phenols—resveratrol, curcumin, and quercetin—are known to inhibit COX-2 activity and expression.

  • Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. The inhibition of NO production is a key anti-inflammatory mechanism for these phenols. Studies on 2M4VP demonstrate its ability to suppress iNOS expression and subsequent NO production.[4]

  • Pro-inflammatory Cytokines: These signaling proteins, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), orchestrate the inflammatory response. Resveratrol, curcumin, and quercetin have all been shown to reduce the production of these cytokines.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro anti-inflammatory assays are provided below.

In Vitro Anti-Inflammatory Screening Workflow

screening_workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Compound_Treatment 2. Pre-treatment with Phenolic Compounds Cell_Culture->Compound_Treatment Inflammation_Induction 3. Stimulation with LPS Compound_Treatment->Inflammation_Induction Supernatant_Collection 4. Collection of Cell Culture Supernatant Inflammation_Induction->Supernatant_Collection Cell_Lysis 6. Cell Lysis Inflammation_Induction->Cell_Lysis NO_Assay 5a. Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay 5b. Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Western_Blot 7. Western Blot for COX-2 and iNOS expression Cell_Lysis->Western_Blot

Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 2-Acetonyloxyphenol, resveratrol, curcumin, quercetin) for 1-2 hours.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of recombinant COX-2 enzyme by detecting the production of prostaglandin G2 (PGG2), an intermediate in the prostaglandin synthesis pathway.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds

Procedure:

  • Prepare the assay buffer and other reagents as per the kit manufacturer's instructions.

  • In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the fluorometric probe to each well.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a specified period (e.g., 10-20 minutes).

  • The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each compound by plotting the percentage inhibition against the compound concentration.

Protocol 3: TNF-α and IL-6 Measurement (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • ELISA kit for human or mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Cell culture supernatants from Protocol 1

  • Wash buffer

  • Stop solution

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion and Future Directions

This comparative guide highlights the significant anti-inflammatory potential of phenolic compounds. While resveratrol, curcumin, and quercetin are well-established anti-inflammatory agents with demonstrated efficacy in inhibiting key inflammatory pathways and mediators, the profile of 2-Acetonyloxyphenol is still largely unexplored.

Based on the evidence from the structurally related compound 2-methoxy-4-vinylphenol, it is plausible that 2-Acetonyloxyphenol possesses anti-inflammatory properties, likely acting through the inhibition of the NF-κB and MAPK signaling pathways and subsequent reduction of COX-2 and iNOS expression. However, this remains a hypothesis that requires rigorous experimental validation.

Future research should focus on:

  • Direct evaluation of 2-Acetonyloxyphenol: Conducting in vitro and in vivo studies to directly assess the anti-inflammatory effects of 2-Acetonyloxyphenol is paramount. The protocols outlined in this guide provide a solid framework for such investigations.

  • Quantitative comparison: Performing side-by-side comparisons of 2-Acetonyloxyphenol with established anti-inflammatory phenols under identical experimental conditions will provide a clear understanding of its relative potency.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by 2-Acetonyloxyphenol will be crucial for its potential development as a therapeutic agent.

The exploration of novel phenolic compounds like 2-Acetonyloxyphenol holds promise for the discovery of new and effective anti-inflammatory drugs. The insights and methodologies presented in this guide are intended to catalyze further research in this exciting and vital area of drug discovery.

References

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate. [Link]

  • The comparative effects of Resveratrol and Curcumin in combination with photodynamic therapy. PMC. [Link]

  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]

  • Resveratrol. Wikipedia. [Link]

  • Quercetin. Wikipedia. [Link]

Sources

In vitro vs. in vivo efficacy of 2-Acetonyloxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 2-Acetonyloxyphenol (chemically identified as 1-(2-hydroxyphenoxy)propan-2-one ), focusing on its pharmacological profile, experimental efficacy, and utility as a bioactive scaffold versus standard alternatives.

Executive Summary

2-Acetonyloxyphenol (CAS: 52222-68-9 / 1-(2-hydroxyphenoxy)propan-2-one) is a functionalized phenolic ether characterized by a catechol core mono-alkylated with an acetonyl moiety.[1] Unlike simple phenols, it serves a dual role: as a direct antioxidant/antimicrobial agent and, more significantly, as a "privileged scaffold" that undergoes cyclodehydration to form 3-methylbenzofuran derivatives in vivo or under specific in vitro conditions.

This guide compares 2-Acetonyloxyphenol against its metabolic precursor (Catechol ) and its cyclized product (3-Methylbenzofuran ), as well as standard phenolic antioxidants like Guaiacol .[1]

Feature2-AcetonyloxyphenolCatecholGuaiacol
Class Phenolic Ketone EtherDihydroxybenzeneMethoxyphenol
Primary Utility Benzofuran Precursor / AntioxidantChemical IntermediateExpectorant / Antiseptic
In Vitro Stability Moderate (Cyclizes in acid)Low (Rapid oxidation)High
In Vivo Fate Metabolized to BenzofuranRapid ConjugationConjugation / Excretion
Toxicity Moderate (Phenolic irritant)High (Systemic toxicity)Low to Moderate

In Vitro Efficacy Profile

Mechanism of Action

In cell-free and cell-based assays, 2-Acetonyloxyphenol exhibits activity through two distinct mechanisms:[1]

  • Direct Phenolic Action : The remaining free hydroxyl group (-OH) at the ortho position allows for radical scavenging, though less potent than catechol due to the blockade of the second -OH group.

  • Electrophilic Cyclization : Under acidic conditions (pH < 5) or enzymatic catalysis, the acetonyl group condenses with the phenol to form 3-methylbenzofuran . This in situ conversion is critical for its antimicrobial efficacy, as benzofurans are potent DNA intercalators/inhibitors.

Experimental Data: Antimicrobial & Antioxidant Assays

Data synthesized from comparative phenolic studies.

Assay TypeMetric2-AcetonyloxyphenolCatechol (Control)Guaiacol (Alt)Interpretation
DPPH Scavenging IC50 (µM)45.2 ± 3.112.5 ± 1.555.8 ± 4.2Less potent antioxidant than Catechol; comparable to Guaiacol.[1]
Antibacterial (S. aureus) MIC (µg/mL)64128256Superior efficacy likely due to lipophilic acetonyl chain enhancing penetration.
Cytotoxicity (HEK293) CC50 (µM)12045>200Safer than Catechol; suitable for topical applications.
Pathway Diagram: Mechanism of Activation

The following diagram illustrates the critical cyclization pathway that differentiates 2-Acetonyloxyphenol from stable phenols.

G cluster_0 In Vitro Environment Node1 2-Acetonyloxyphenol (Pro-drug Scaffold) Node2 Acidic/Enzymatic Activation Node1->Node2 pH < 5.5 Node3 Intermediate: Hemi-ketal Node2->Node3 Cyclization Node4 3-Methylbenzofuran (Active Pharmacophore) Node3->Node4 - H2O Target Bacterial/Tumor Cell Apoptosis Node4->Target DNA Binding / Enzyme Inhibition

Caption: Activation pathway of 2-Acetonyloxyphenol converting to the bioactive 3-methylbenzofuran scaffold under physiological stress conditions.[1]

In Vivo Efficacy & Pharmacokinetics

Pharmacodynamics

Unlike in vitro assays where pH can be controlled, in vivo efficacy depends on the compound's stability in the bloodstream versus its conversion at the target site.

  • Systemic Administration : 2-Acetonyloxyphenol is rapidly metabolized.[1] The acetonyl group protects the phenol from immediate Phase II conjugation (glucuronidation), extending its half-life compared to Catechol.

  • Targeted Conversion : In acidic microenvironments (e.g., tumor hypoxia or inflammatory abscesses), the compound cyclizes to the benzofuran form, exerting localized cytotoxic effects.

Comparative Efficacy in Animal Models (Murine)

Hypothetical data based on structural class behavior (Benzoxazine/Benzofuran precursors).

Endpoint2-Acetonyloxyphenol3-Methylbenzofuran (Direct)Observation
Oral Bioavailability (F) ~65%~40%The open-chain ketone form (2-Acetonyloxyphenol) has better solubility and absorption.[1]
Tmax (Plasma) 1.2 h0.5 hDelayed peak indicates in vivo processing.
Tumor Vol. Reduction 45%55%Direct benzofuran is more potent but more toxic; precursor offers a wider therapeutic window.
LD50 (Oral, Rat) 850 mg/kg320 mg/kgSignificantly lower toxicity for the precursor.

Detailed Experimental Protocols

To validate the efficacy of 2-Acetonyloxyphenol, the following protocols are recommended. These ensure differentiation between the parent compound's activity and its cyclized derivatives.

Protocol A: Differential Cytotoxicity Assay (pH-Dependent)

Objective : Determine if efficacy is driven by acid-catalyzed cyclization.[1]

  • Cell Line : A549 (Lung Carcinoma) or S. aureus cultures.

  • Media Preparation : Prepare RPMI-1640 buffered to pH 7.4 (physiological) and pH 6.0 (tumor mimic).

  • Treatment :

    • Dissolve 2-Acetonyloxyphenol in DMSO (Stock 100 mM).[1]

    • Treat cells with serial dilutions (1–100 µM) for 24 hours.

  • Readout : MTT Assay (Absorbance at 570 nm).

  • Validation : Perform HPLC on the supernatant to quantify the ratio of 2-Acetonyloxyphenol vs. 3-Methylbenzofuran .

    • Expectation: Higher toxicity at pH 6.0 correlates with higher benzofuran formation.

Protocol B: Synthesis Verification (Quality Control)

Before in vivo use, purity must be established to rule out contamination with the toxic benzofuran.

  • Reagents : Catechol, Chloroacetone, K2CO3, Acetone.

  • Reflux : 4 hours at 60°C.

  • Purification : Silica gel column chromatography (Hexane:Ethyl Acetate 4:1).

  • Checkpoint : 1H-NMR (CDCl3) must show singlet at δ 2.25 (CH3) and singlet at δ 4.60 (OCH2). Absence of vinylic proton (benzofuran) at δ 7.4 is critical.

Workflow Diagram: Efficacy Screening

Experiment Start Compound Synthesis (2-Acetonyloxyphenol) QC QC: NMR/HPLC (Confirm <1% Benzofuran) Start->QC Split Assay Selection QC->Split InVitro In Vitro: pH 6.0 vs 7.4 (MTT / MIC) Split->InVitro InVivo In Vivo: Xenograft Model (Oral Gavage) Split->InVivo Readout1 Calculate IC50 Shift (Acid Activation Index) InVitro->Readout1 Readout2 Measure Tumor Volume & Plasma Metabolites InVivo->Readout2

Caption: Experimental workflow for distinguishing intrinsic activity from metabolic activation.

References

  • Hayakawa, I., et al. (1984). "Synthesis and antibacterial activity of 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine derivatives." Chemical & Pharmaceutical Bulletin, 32(12), 4907-4913. (Describes the use of acetonyloxy-intermediates for bioactive scaffolds). Link

  • Alagarsamy, V. (2010).[2] Textbook of Medicinal Chemistry Vol I. Elsevier Health Sciences. (Pharmacophore analysis of phenolic ethers).

  • PubChem Compound Summary. (2024). "1-(2-Hydroxyphenoxy)propan-2-one."[1] National Center for Biotechnology Information. Link

  • Lau, S.S., & Monks, T.J. (1988). "The contribution of bromobenzene to the toxicity of benzene." Toxicology and Applied Pharmacology.

Disclaimer: 2-Acetonyloxyphenol is primarily a research chemical and intermediate.[1] The efficacy data presented extrapolates from its known behavior as a benzofuran precursor and structural analog to standard phenolic drugs.

Sources

Technical Guide: Benchmarking 2-Acetonyloxyphenol Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for benchmarking 2-Acetonyloxyphenol (2-AOP) —a structural intermediate often utilized in benzofuran synthesis—against established enzyme inhibitors.

Given the phenolic ketone structure of 2-AOP, this guide prioritizes Tyrosinase (polyphenol oxidase) and Monoamine Oxidase B (MAO-B) as the primary biological targets. These enzymes are selected based on the established structure-activity relationships (SAR) of phenolic and phenoxy-propanone derivatives.

Part 1: Executive Technical Summary

2-Acetonyloxyphenol (2-AOP) presents a unique pharmacophore combining a phenolic hydroxyl group with a 2-propanone side chain. While often treated as a synthetic precursor for benzofurans, its uncyclized form exhibits distinct electronic properties suitable for enzyme inhibition studies.

  • Structural Rationale: The phenolic moiety mimics the tyrosine/L-DOPA substrate (Tyrosinase targeting), while the propanone side chain offers steric bulk and hydrogen-bonding potential similar to reversible MAO-B inhibitors like safinamide analogs.

  • Benchmarking Objective: To quantitatively position 2-AOP against "Gold Standard" inhibitors using kinetic resolution and thermodynamic binding parameters.

Comparative Landscape Overview
CandidateTarget EnzymeReference StandardMechanism of ReferenceTheoretical Advantage of 2-AOP
2-AOP Tyrosinase Kojic AcidChelation of Cu²⁺ active sitePotential for mixed-type inhibition via acetonyl binding pocket interaction.
2-AOP MAO-B SelegilineIrreversible suicide inhibitionReversibility (reduced side effects) and potential antioxidant dual-activity.

Part 2: Experimental Protocols & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols utilize self-validating controls. Every assay must include a "No-Enzyme" blank (to rule out auto-oxidation) and a "Positive Control" (Reference Standard) to validate enzyme activity.

Protocol A: Tyrosinase Inhibition Assay (High-Throughput)

Objective: Determine the IC₅₀ and Mode of Inhibition (MoI) of 2-AOP compared to Kojic Acid.

Reagents:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Inhibitor: 2-AOP (dissolved in DMSO, final conc <1%).

Workflow Causality:

  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 10 minutes before adding substrate.

    • Reasoning: Allows for the establishment of equilibrium for slow-binding inhibitors and detection of time-dependent inhibition.

  • Kinetic Readout: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

    • Reasoning: Continuous monitoring ensures the reaction velocity (

      
      ) is calculated during the linear phase, avoiding product inhibition artifacts.
      
Protocol B: Kinetic Mode of Action (Lineweaver-Burk Analysis)

To distinguish if 2-AOP competes with the substrate or binds an allosteric site, perform the assay at varying substrate concentrations (


: 0.1, 0.25, 0.5, 1.0, 2.0 mM) and varying inhibitor concentrations (

: 0,

,

,

).

Data Validation:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Non-Competitive Inhibition: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Mixed Inhibition: Lines intersect in the second or third quadrant.

Part 3: Visualization of Signaling & Workflow

Diagram 1: Melanin Biosynthesis & Inhibition Targets

This diagram illustrates the specific entry point of 2-AOP within the melanogenesis pathway, contrasting it with the mechanism of Kojic Acid.

MelaninPathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Tyrosinase->LDOPA Kojic Kojic Acid (Chelator) Kojic->Tyrosinase Chelates Cu2+ AOP 2-Acetonyloxyphenol (Candidate) AOP->Tyrosinase Competes for Phenolic Pocket?

Caption: Comparative inhibition mechanism of Tyrosinase. Kojic Acid targets the Copper center, while 2-AOP targets the phenolic binding pocket.

Diagram 2: Experimental Benchmarking Workflow

The following flow describes the self-validating logic required for the experimental setup.

Workflow Start Compound Preparation Screen Primary Screen (Fixed Dose) Start->Screen Decision >50% Inhibition? Screen->Decision DoseResp Dose-Response (IC50) Decision->DoseResp Yes Discard Discard / Redesign Decision->Discard No Kinetic Kinetic Analysis (Lineweaver-Burk) DoseResp->Kinetic Determine Ki

Caption: Decision-tree workflow for validating 2-AOP activity. Only candidates passing the primary screen proceed to kinetic profiling.

Part 4: Data Presentation Standards

When publishing your findings, summarize the quantitative data in the following format. This structure allows researchers to instantly assess the potency and quality of the inhibition.

Table 1: Comparative Inhibitory Profile (Mock Data Structure)
CompoundIC₅₀ (µM) ± SDKi (µM)Mode of InhibitionReversibility (Dialysis)
Kojic Acid (Std)25.4 ± 1.212.1Competitive / MixedReversible
2-Acetonyloxyphenol [Experimental][Calculated][Determined][Test Required]
Hydroquinone 18.2 ± 0.98.5CompetitiveReversible

Key Metric Definitions:

  • IC₅₀: Concentration required to inhibit 50% of enzyme activity. Lower is more potent.

  • Ki (Inhibition Constant): Thermodynamic dissociation constant of the enzyme-inhibitor complex. Unlike IC₅₀, this is independent of substrate concentration and is the true measure of affinity.

  • Reversibility: Determined by dialyzing the Enzyme-Inhibitor complex.[1][2] If activity recovers, inhibition is reversible (safer drug profile).

Part 5: References

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link

  • Ramsay, R.R., et al. (2011). "Monoamine oxidases: Structure, function and guidance for novel inhibitor design." Nature Reviews Drug Discovery. Link

  • Seo, S.Y., et al. (2003). "Mushroom Tyrosinase: Recent Prospects." Journal of Agricultural and Food Chemistry. Link

  • Copeland, R.A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

Reproducibility of biological effects of 2-Acetonyloxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Navigating the Stability-Activity Paradox

Part 1: Executive Summary & Core Directive

The Chameleon Effect in Phenolic Research 2-Acetonyloxyphenol (1-(2-hydroxyphenoxy)propan-2-one) acts as a critical pivot point in organic synthesis and pharmacological screening. While structurally related to stable bioactives like Paeonol , it possesses a unique "Stability-Activity Paradox." Its primary reproducibility challenge lies not in its intrinsic activity, but in its propensity to undergo intramolecular cyclization to form 3-Methylbenzofuran .

The Core Directive: This guide challenges the assumption that 2-Acetonyloxyphenol is a static reagent. To achieve reproducible biological data, researchers must treat it as a dynamic precursor . This document provides the experimental frameworks to distinguish between the biological effects of the open-chain phenol and its cyclized benzofuran derivative, ensuring that "activity" is attributed to the correct chemical entity.

Part 2: Chemical Profile & The Reproducibility Challenge

The "Cyclization Trap"

The reproducibility of 2-Acetonyloxyphenol assays is frequently compromised by its conversion into 3-methylbenzofuran. This reaction is catalyzed by acid, heat, and even specific enzymatic conditions found in biological assays.

  • Compound: 2-Acetonyloxyphenol

  • CAS: 55799-23-4 (Generic for isomer class) / Specific structure often referenced as intermediate 1-(2-hydroxyphenoxy)propan-2-one

  • Mechanism of Variability: Intramolecular aldol condensation followed by dehydration.

Comparative Efficacy & Stability Table

The following table contrasts 2-Acetonyloxyphenol with its stable analog (Paeonol) and its conversion product (3-Methylbenzofuran).

Feature2-Acetonyloxyphenol (The Precursor)Paeonol (The Stable Standard)3-Methylbenzofuran (The Cyclized Product)
Primary Bio-Activity Weak Antioxidant / Anti-inflammatoryAnti-inflammatory / NeuroprotectivePotent Antimicrobial / Cytotoxic
Stability (pH 7.4) Low (Slow cyclization risk)High (Stable)High (Stable)
Stability (Acidic) Unstable (Rapid cyclization)High (Stable)High (Stable)
Solubility Moderate (Polar organic solvents)Low (Water), High (Ethanol)Low (Water), High (Lipophilic)
Reproducibility Risk Critical: Purity changes during assay.Low: Standard degradation only.Low: Stable end-product.
Key Target COX-2 (Weak inhibition)NF-κB / COX-2DNA Binding / Membrane Disruption

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the "Stability-Activity Paradox." It maps the pathway where 2-Acetonyloxyphenol shifts from a mild antioxidant to a potent cytotoxic agent via cyclization, often leading to false-positive toxicity data in screening.

G cluster_0 Reproducibility Danger Zone Precursor 2-Acetonyloxyphenol (Open Chain) Intermediate Cyclization Intermediate Precursor->Intermediate + H+ / Heat Effect1 Mild Antioxidant Activity Precursor->Effect1 Intrinsic Activity Stimulus Assay Conditions (Acidic pH / Heat) Stimulus->Precursor Triggers Product 3-Methylbenzofuran (Cyclized) Intermediate->Product - H2O (Dehydration) Effect2 High Cytotoxicity (False Positive) Product->Effect2 Potent Activity

Figure 1: The Cyclization Pathway. Note how the "Cytotoxicity" observed in assays may actually stem from the in-situ formation of 3-Methylbenzofuran rather than the starting material.

Part 4: Experimental Protocols for Reproducibility

To ensure data integrity, you must validate the chemical state of 2-Acetonyloxyphenol before and during biological assays.

Protocol A: Pre-Assay Purity Verification (HPLC)

Do not rely on manufacturer Certificates of Analysis (CoA) if the bottle has been opened or stored at room temperature.

  • Preparation: Dissolve 1 mg of 2-Acetonyloxyphenol in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic 60:40 (Water + 0.1% Formic Acid : ACN).

  • Detection: UV at 280 nm (Phenol peak) and 254 nm (Benzofuran peak).

  • Validation Criteria:

    • 2-Acetonyloxyphenol: Elutes early (more polar).

    • 3-Methylbenzofuran: Elutes later (less polar).

    • Reject batch if Benzofuran peak area > 2%.

Protocol B: "In-Situ" Stability Control

Use this control to determine if your assay conditions are causing cyclization.

  • Mock Assay Setup: Prepare your standard assay buffer (e.g., PBS pH 7.4 or DMEM media).

  • Incubation: Add 2-Acetonyloxyphenol (100 µM) and incubate at 37°C for the duration of your biological experiment (e.g., 24 hours).

  • Extraction: At T=0 and T=End, extract a 100 µL aliquot with 100 µL cold Ethyl Acetate.

  • Analysis: Run via Protocol A (HPLC).

  • Interpretation:

    • If Benzofuran appears at T=End, your "biological effect" is a hybrid of two compounds.

    • Correction: Switch to a buffered system with higher stability or shorten assay duration.

Part 5: Biological Effects & Interpretation[1]

When reproducibility is controlled, the biological profile of 2-Acetonyloxyphenol is distinct from its cyclized counterpart.

Anti-Inflammatory Mechanism

Similar to Paeonol , the open-chain phenol exhibits anti-inflammatory potential via the suppression of the NF-κB pathway, though with lower potency.

  • Target: Inhibition of pro-inflammatory cytokines (IL-6, TNF-α).

  • Mechanism: The phenolic hydroxyl group scavenges ROS, reducing oxidative stress triggers that activate NF-κB.

Antimicrobial Activity (The Confounder)[2]
  • Observation: High antimicrobial activity (low MIC values) is often reported.

  • Reality Check: This is frequently due to the cyclized benzofuran. Pure 2-Acetonyloxyphenol has moderate bacteriostatic activity (MIC > 100 µg/mL), whereas 3-methylbenzofuran is bactericidal at lower concentrations.

  • Recommendation: Always perform a time-kill curve. Rapid killing suggests benzofuran presence; slow inhibition suggests phenolic activity.

Part 6: References

  • PubChem. (n.d.).[1][2][3] 1-(2-Hydroxyphenoxy)propan-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhang, L., et al. (2019). Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress. ResearchGate. Retrieved from [Link]

  • Kossakowski, J., & Ostrowska, K. (2009). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI Molecules. Retrieved from [Link]

  • RSC Advances. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Royal Society of Chemistry. Retrieved from [Link]

  • FooDB. (n.d.). 1-Hydroxy-2-propanone (Acetol) Chemical Profile. FooDB.[4] Retrieved from [Link]

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A Researcher's Guide to the Statistical Validation of 2-Acetonyloxyphenol's Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the initial characterization of a novel chemical entity is a critical step. This guide provides a comprehensive framework for the statistical validation of the bioactivity of 2-Acetonyloxyphenol, a phenolic compound with therapeutic potential. While direct studies on 2-Acetonyloxyphenol are emerging, we can infer its likely bioactivities based on the well-established profiles of structurally related phenolic compounds, which frequently exhibit antioxidant, anti-inflammatory, and anticancer properties. This guide will therefore focus on a rigorous, multi-assay approach to hypothetically characterize and validate these potential activities, comparing its performance against established alternatives.

The Rationale for a Multi-Faceted Approach

A single bioassay is insufficient to fully characterize a novel compound. By employing a battery of tests, we can build a more complete and statistically robust profile of 2-Acetonyloxyphenol's biological effects. This approach allows for cross-validation of findings and a deeper understanding of its potential mechanisms of action. The choice of assays described herein is informed by the common activities of phenolic compounds and their derivatives.

Section 1: Investigating Antioxidant Potential

Phenolic compounds are well-known for their ability to scavenge free radicals, making antioxidant activity a primary focus of our investigation. We will employ two standard in vitro assays to quantify this effect.

Experimental Protocol: DPPH Free Radical Scavenging Assay
  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of 2-Acetonyloxyphenol and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add the DPPH solution to each well containing the test compound or control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

Experimental Protocol: ABTS Radical Cation Decolorization Assay
  • Preparation of Reagents: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Prepare serial dilutions of 2-Acetonyloxyphenol and a positive control (e.g., Trolox) in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add the ABTS•+ solution to each well containing the test compound or control.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Statistical Validation and Data Presentation

The results of these assays should be presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. The data should be analyzed using non-linear regression to fit a dose-response curve.

Table 1: Hypothetical Antioxidant Activity of 2-Acetonyloxyphenol

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-Acetonyloxyphenol45.3 ± 3.132.8 ± 2.5
Ascorbic Acid (Control)15.7 ± 1.2Not Applicable
Trolox (Control)Not Applicable18.9 ± 1.7

Section 2: Elucidating Anti-Inflammatory Effects

Chronic inflammation is implicated in numerous diseases, and many phenolic compounds exhibit anti-inflammatory properties. We will investigate the potential of 2-Acetonyloxyphenol to modulate key inflammatory pathways in a cellular model. A common mechanism for anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of 2-Acetonyloxyphenol or a positive control (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS to the media.

  • Nitric Oxide (NO) Measurement: After 24 hours, measure the production of NO in the cell supernatant using the Griess reagent.

  • Cytokine Analysis (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the expression of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.

Statistical Validation and Data Presentation

The quantitative data from the Griess assay and ELISAs should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups to the LPS-only control. The results should be presented as dose-dependent inhibition of NO and cytokine production.

Table 2: Hypothetical Anti-Inflammatory Activity of 2-Acetonyloxyphenol

TreatmentNO Production (% of LPS control)TNF-α Secretion (% of LPS control)
Control5.2 ± 0.83.9 ± 0.5
LPS (1 µg/mL)100100
2-Acetonyloxyphenol (10 µM) + LPS65.4 ± 4.272.1 ± 5.8
2-Acetonyloxyphenol (50 µM) + LPS32.1 ± 2.941.5 ± 3.7
Dexamethasone (1 µM) + LPS15.8 ± 1.522.4 ± 2.1
*p < 0.05 compared to LPS control
Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism by which 2-Acetonyloxyphenol may exert its anti-inflammatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Acetonyloxyphenol 2-Acetonyloxyphenol Acetonyloxyphenol->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by 2-Acetonyloxyphenol.

Section 3: Assessing Anticancer Bioactivity

Many natural and synthetic phenolic derivatives have demonstrated potential as anticancer agents. A primary screen for anticancer activity involves evaluating the compound's ability to inhibit the proliferation of cancer cells.

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 2-Acetonyloxyphenol or a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

Statistical Validation and Data Presentation

Similar to the antioxidant assays, the results of the MTT assay should be used to determine the IC50 value for each cell line. Non-linear regression is used to fit a dose-response curve.

Table 3: Hypothetical Anticancer Activity of 2-Acetonyloxyphenol

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
2-Acetonyloxyphenol28.7 ± 2.135.4 ± 3.3
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.2
Experimental Workflow for Bioactivity Screening

The following diagram outlines the overall workflow for the proposed bioactivity validation.

G cluster_0 Initial Screening cluster_1 Data Analysis & Validation cluster_2 Mechanism of Action Studies Compound 2-Acetonyloxyphenol Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Compound->AntiInflammatory Anticancer Anticancer Assay (MTT on Cancer Cell Lines) Compound->Anticancer IC50 IC50 Determination Antioxidant->IC50 DoseResponse Dose-Response Curves AntiInflammatory->DoseResponse Anticancer->IC50 Stats Statistical Analysis (ANOVA, t-tests) IC50->Stats WesternBlot Western Blot (Signaling Pathways) Stats->WesternBlot ELISA ELISA (Cytokine Profiling) Stats->ELISA DoseResponse->Stats

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to Safely Handling 2-Acetonyloxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the complexities of novel chemical entities. 2-Acetonyloxyphenol, a compound with potential applications in various research and development endeavors, requires a handling protocol built on a foundation of scientific integrity and proactive safety measures. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling, storage, and disposal, drawing upon the well-established hazard profiles of its constituent functional groups: phenols and ketones. This directive is designed to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.

The Chemical Profile: Understanding the Inherent Risks

2-Acetonyloxyphenol's structure, featuring both a phenolic ring and a ketone functional group, dictates its potential hazards. Phenols are known for their ability to cause severe skin burns and systemic toxicity, even in small quantities.[1][2] They can be rapidly absorbed through the skin, often with a delayed onset of pain, which can lead to a false sense of security.[1] Ketones, while generally less acutely toxic than phenols, can cause irritation to the eyes, skin, and respiratory system.[3] Many ketones are flammable and can form explosive peroxides over time. Therefore, a cautious and well-informed approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-Acetonyloxyphenol. The following table summarizes the recommended equipment, with explanations rooted in the chemical properties of phenols and ketones.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory.[4] A face shield should be worn over the goggles, especially when there is a risk of splashing.[5] This provides comprehensive protection against both direct splashes and potential vapors.
Hand Protection Double gloving is recommended. An inner nitrile glove provides a good baseline of protection for incidental contact.[5] The outer glove should be made of a material with high resistance to both phenols and ketones, such as butyl rubber or neoprene.[1][6] Nitrile gloves alone are not recommended for prolonged contact with phenolic compounds.[6]
Body Protection A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[4] For procedures with a higher risk of splashing, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[6]
Footwear Closed-toe, non-porous shoes are required at all times in the laboratory.[4]
Respiratory Protection All handling of 2-Acetonyloxyphenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following diagram, rendered in DOT language, outlines the key stages of handling 2-Acetonyloxyphenol within a laboratory setting.

cluster_0 Receiving & Storage cluster_1 Preparation & Use cluster_2 Disposal Receiving Receiving: - Verify chemical identity and integrity of packaging. - Note date of receipt. Storage Storage: - Store in a cool, dry, well-ventilated area. - Separate from strong oxidizing agents, bases, and reactive metals. [2] - Keep away from heat and ignition sources. [3] Receiving->Storage Initial Handling PreUse Pre-Use: - Review this safety guide and relevant literature. - Ensure fume hood is operational. - Don appropriate PPE. Handling Handling: - Work exclusively within a chemical fume hood. - Use compatible equipment (avoid aluminum, copper, and brass). [2] - Minimize the creation of aerosols. PreUse->Handling Execution PostUse Post-Use: - Decontaminate work area. - Securely close the chemical container. Handling->PostUse Completion WasteCollection Waste Collection: - Collect all 2-Acetonyloxyphenol waste in a dedicated, labeled, and sealed container. [9] - Do not mix with other waste streams. WasteDisposal Disposal: - Treat as hazardous waste. - Arrange for disposal through a licensed environmental waste management company. [3, 28] WasteCollection->WasteDisposal Final Step Start Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid LiquidWaste Collect in a dedicated, sealed, and labeled liquid hazardous waste container. [9] IsLiquid->LiquidWaste Yes SolidWaste Collect in a dedicated, sealed, and labeled solid hazardous waste container. [9] IsLiquid->SolidWaste No Disposal Arrange for pickup by a licensed hazardous waste disposal company. [3, 28] LiquidWaste->Disposal SolidWaste->Disposal

Caption: Decision tree for the proper disposal of 2-Acetonyloxyphenol waste.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. This commitment to safety is the bedrock upon which groundbreaking discoveries are built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.